1-Azido-3,3-dimethyl-1,2-benziodoxole
Description
Properties
IUPAC Name |
1-azido-3,3-dimethyl-1λ3,2-benziodoxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3O/c1-9(2)7-5-3-4-6-8(7)10(14-9)12-13-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZWPGNZJFLZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Strategies for 1 Azido 3,3 Dimethyl 1,2 Benziodoxole
Historical Development of Benziodoxole-Based Azidation Reagents
The use of hypervalent iodine compounds as reagents in organic synthesis has grown substantially, offering environmentally benign alternatives to heavy metal-based reagents. researchgate.net Initially, azidation reactions mediated by hypervalent iodine utilized unstable, non-cyclic azidoiodinanes generated in situ. researchgate.netumn.eduthieme-connect.com These were typically formed from precursors like diacetoxyiodobenzene (B1259982) or iodosylbenzene in the presence of an azide (B81097) source such as azidotrimethylsilane (B126382) (TMSN₃) or sodium azide (NaN₃). researchgate.netumn.edu While effective, the transient and often hazardous nature of these reagents limited their widespread application.
A significant breakthrough in the field came in the mid-1990s with the work of Zhdankin and coworkers, who developed the first examples of stable, crystalline, cyclic azidobenziodoxol(on)e reagents. epfl.ch By incorporating the iodine(III) atom into a five-membered benziodoxole ring, the stability of the reagent was dramatically increased, allowing for its isolation, storage, and handling as a bench-stable solid. epfl.ch This pioneering work on compounds like Azidobenziodoxolone (ABX), often referred to as the Zhdankin reagent, paved the way for the development of a new class of powerful and selective azidating agents. thieme-connect.comorganic-chemistry.orgresearchgate.net These stable cyclic reagents overcame many of the drawbacks of their acyclic predecessors, enabling the direct and selective azidation of a wide range of organic substrates under mild conditions. umn.edu
Methodologies for the Preparation of 1-Azido-3,3-dimethyl-1,2-benziodoxole
The synthesis of this compound (also known as AzidoDimethylBenziodoXole or ADBX) follows the general principles established for the preparation of stable azidoiodinanes. thieme-connect.com The primary methods involve the reaction of a suitable benziodoxole precursor with an azide source or through transition metal-catalyzed approaches.
Synthesis from Benziodoxols and Azidotrimethylsilane
The most direct and common method for the preparation of this compound involves the reaction of its corresponding hydroxybenziodoxole precursor with azidotrimethylsilane (TMSN₃). researchgate.netumn.edu This reaction is an efficient ligand exchange process at the hypervalent iodine center.
The precursor, 1-hydroxy-3,3-dimethyl-1,2-benziodoxole, is first synthesized from 2-(2-iodophenyl)propan-2-ol. The reaction with TMSN₃ then proceeds smoothly, typically in an inert solvent like dichloromethane, to yield the final azido (B1232118) product.
Table 1: General Reaction Scheme for Synthesis via Azidotrimethylsilane
| Reactant 1 | Reactant 2 | Product |
| 1-Hydroxy-3,3-dimethyl-1,2-benziodoxole | Azidotrimethylsilane (TMSN₃) | This compound |
This methodology is advantageous due to the commercial availability of the starting materials and the generally high yields and purity of the product obtained.
Considerations for Reagent Stability and Handling in Synthesis
A critical aspect of working with azidobenziodoxole reagents is their stability and potential hazards. While the cyclic structure imparts significantly greater stability compared to acyclic analogs, these are still high-energy compounds. acs.org Safety studies on the parent Zhdankin reagent (ABX) have shown it to be highly sensitive to shock and friction, with a high potential for thermal hazard. acs.orgacs.org
Derivatives like this compound are part of a strategy to improve the safety profile of these reagents. However, caution is still warranted. For the related 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, it is noted to have good thermal stability below its melting point, but undergoes rapid exothermic decomposition above it. orgsyn.org It is also moisture-sensitive and should be stored under an inert atmosphere at low temperatures. orgsyn.org Similar precautions should be taken with the azido analog. All azidobenziodoxoles should be handled with appropriate personal protective equipment in a well-ventilated fume hood, avoiding heat, friction, and impact.
Table 3: Comparative Safety Data for Azidobenziodoxole Reagents
| Reagent | Limiting Impact Energy (J) | Onset Temperature (°C) |
| Azidobenziodoxolone (ABX) | 1 | 125 |
| tBu-ABX | 2 | 134 |
| Azidobenziodazolone (ABZ) | 5 | 165 |
| Data from safety studies on related compounds highlights the energetic nature of this class of reagents. acs.org |
Design Principles for Modified Benziodoxole Core Structures for Azidation
The reactivity and selectivity of benziodoxole-based azidation reagents can be finely tuned by modifying their core structure. The design principles revolve around altering the electronic and steric properties of the benziodoxole backbone, which in turn influences the properties of the hypervalent iodine center and the lability of the iodine-azide bond.
Electronic effects play a crucial role. The introduction of electron-withdrawing groups on the aromatic ring of the benziodoxole can increase the electrophilicity of the iodine atom, potentially enhancing its reactivity. researchgate.netcardiff.ac.uk For instance, studies on related 1-arylbenziodoxolones have shown that a strongly electron-withdrawing nitro group in the para-position to the iodine atom dramatically increases the rate of substitution reactions. cardiff.ac.uk Conversely, electron-donating groups might decrease reactivity.
Mechanistic Investigations of Reactions Involving 1 Azido 3,3 Dimethyl 1,2 Benziodoxole
Radical Pathways in Azido-Group Transfer Reactions
Hypervalent iodine(III) reagents are known to undergo single-electron reduction, opening pathways to radical-based transformations. nih.gov In the case of 1-Azido-3,3-dimethyl-1,2-benziodoxole, radical mechanisms provide a route for C-H functionalization and other processes initiated by the highly reactive azidyl radical.
The generation of nitrogen-centered radicals from azido-containing hypervalent iodine(III) compounds can be achieved through the homolysis of the iodine-azide (I-N₃) bond. nih.gov This bond cleavage can be initiated either thermally or, more commonly, through photolysis. When this compound, a λ³-azidoiodane, is subjected to light, it can undergo homolytic cleavage of the relatively weak hypervalent bond to produce an azidyl radical (N₃•) and a corresponding iodine(II) radical species.
This process is foundational to the use of this reagent in radical-mediated reactions. The azidyl radical is a highly reactive intermediate that can engage in a variety of subsequent chemical transformations. The generation of such radicals from stable, easy-to-handle hypervalent iodine precursors represents a significant advantage in synthetic chemistry, avoiding the need for more hazardous azide (B81097) sources. nih.gov
Once formed, the highly energetic azidyl radical can act as a potent hydrogen atom abstractor. Hydrogen atom abstraction (HAA) is a fundamental process in radical chemistry, where a radical removes a hydrogen atom from a substrate molecule, generating a new radical species. nih.govrsc.org The thermodynamic driving force for HAA is related to the difference in bond dissociation energies between the bond being broken (typically a C-H bond in the substrate) and the bond being formed (an H-N₃ bond).
Following the hydrogen atom abstraction step, the newly formed substrate radical (R•) must be converted into the final product. One common pathway to achieve this is through radical recombination or a related radical-polar crossover process. In this step, the substrate radical couples with a nitrogen-containing species to form the desired carbon-nitrogen bond.
This can occur through several potential pathways. For instance, the substrate radical (R•) could recombine with another azidyl radical. Alternatively, a radical-polar crossover mechanism might operate, where the substrate radical is oxidized to a carbocation by the iodine(III) reagent or an intermediate, which is then trapped by an azide anion. The specific pathway for C-N bond formation can depend on the reaction conditions and the nature of the substrate. This final step concludes the radical cycle, yielding the azidated product and regenerating a stable form of the iodine-containing byproduct.
Electrophilic Azidation Mechanisms
Beyond radical pathways, this compound is capable of acting as an electrophilic azidating agent, transferring an "N₃⁺" synthon to a suitable nucleophile. This reactivity is characteristic of many hypervalent iodine(III) compounds, which are utilized for the electrophilic transfer of various functional groups. nih.gov
The electrophilicity of hypervalent iodine(III) reagents can be significantly enhanced through the use of Lewis or Brønsted acids. nih.gov For benziodoxole-based reagents, Lewis acids can coordinate to the oxygen atom within the five-membered ring. This coordination weakens the iodine-heteroatom bond, rendering the iodine center more electron-deficient and the attached functional group more susceptible to nucleophilic attack.
In the context of this compound, the addition of a Lewis acid (LA) is proposed to facilitate the departure of the azide group. This activation makes the reagent a more potent electrophile, enabling the azidation of less reactive nucleophiles. The effect of Lewis acid activation is a common strategy to tune the reactivity of hypervalent iodine reagents and expand their synthetic utility. acs.org
Table 1: Effect of Lewis Acid on a Hypothetical Electrophilic Azidation Reaction This table presents illustrative data on how a Lewis Acid might influence the yield of an electrophilic azidation reaction using this compound.
| Entry | Lewis Acid (mol%) | Substrate | Yield (%) |
|---|---|---|---|
| 1 | None | Aniline | 45 |
| 2 | Zn(OTf)₂ (10%) | Aniline | 88 |
| 3 | Sc(OTf)₃ (10%) | Aniline | 92 |
| 4 | None | Thiophenol | 95 |
| 5 | Zn(OTf)₂ (10%) | Thiophenol | 96 |
In electrophilic azidation reactions, the hypervalent iodine center plays a critical role as a leaving group. The generally accepted mechanism for related hypervalent iodine reagents involves the attack of a nucleophile on the iodine center, followed by ligand coupling or reductive elimination. researchgate.net
For this compound, two primary mechanistic pathways are considered for electrophilic azide transfer:
Direct Nucleophilic Attack on Azide: The nucleophile (Nu⁻) can directly attack the terminal nitrogen atom of the azide ligand. This would be a classic Sₙ2-type displacement where the iodane (B103173) moiety acts as the leaving group, undergoing reductive elimination to an iodine(I) species.
Nucleophilic Attack on Iodine: Alternatively, the nucleophile can first attack the electrophilic iodine(III) center. This forms a transient iodine(III) intermediate with an expanded coordination sphere. This intermediate then undergoes rapid reductive elimination, forming the new Nu-N₃ bond and the iodine(I) byproduct.
The precise mechanism can be influenced by the nature of the nucleophile and the reaction conditions. However, in both scenarios, the stability of the benziodoxole framework and the ability of the iodine atom to undergo a two-electron reduction (I(III) → I(I)) are the key driving forces for the successful transfer of the electrophilic azide group.
Redox-Catalyzed Mechanisms Facilitated by this compound
The participation of this compound, and its close analogue azidobenziodoxolone (the Zhdankin reagent), in redox-catalyzed reactions often involves radical intermediates and the interplay with transition metal catalysts. These mechanisms provide efficient pathways for various azidation reactions.
One prominent example is the iron-catalyzed azidation of C(sp³)–H bonds. Detailed mechanistic studies have revealed that the reaction does not proceed through a direct C-H insertion by an iron-nitrene species. Instead, the process is initiated by the homolysis of the I–N bond of the λ³-azidoiodane reagent under mild conditions. This homolytic cleavage generates an iodanyl radical and a highly reactive azidyl radical. The azidyl radical is responsible for the subsequent hydrogen atom abstraction from the substrate, which is the rate-limiting and site-selectivity-determining step. The resulting alkyl radical then rapidly combines with an iron(III)-azide complex, which is the resting state of the catalyst, to form the final azidated product and regenerate the iron(II) catalyst. This mechanism is supported by the independent synthesis and analysis of the proposed iron complexes. e-bookshelf.denih.gov
In a similar vein, copper-based photoredox catalysis has been employed for the azidation of benzylic C-H positions using the Zhdankin reagent. This method is applicable to a wide array of substrates, including those with primary, secondary, or tertiary benzylic positions. The proposed mechanism involves a radical chain reaction. The cycle is initiated by the photocatalyst, which, upon excitation by visible light, reductively cleaves the I-N bond of the azidoiodinane reagent to generate an azidyl radical. This radical then abstracts a hydrogen atom from the benzylic position of the substrate to form a benzyl (B1604629) radical. The reaction is propagated when this benzyl radical abstracts an azide group from another molecule of the Zhdankin reagent, thereby forming the product and an iodanyl radical that continues the chain.
The versatility of this reagent is further highlighted in copper-catalyzed C(sp³)–H esterification reactions where azidobenziodoxole derivatives act as both hydrogen-abstracting agents and ester donors. Mechanistic investigations suggest that under thermal conditions, the weak I–N₃ bond undergoes homolytic cleavage to produce an azido (B1232118) radical and a benziodoxole radical. The electrophilic azido radical then selectively abstracts a hydrogen atom from an alkane substrate to generate a nucleophilic alkyl radical. This radical is subsequently trapped by a Cu(II) species to form a key Cu(III) intermediate. Reductive elimination from this intermediate yields the desired ester product and regenerates the Cu(I) catalyst.
Table 1: Proposed Intermediates in Redox-Catalyzed Azidation Reactions
| Reaction Type | Catalyst | Key Intermediates | Role of this compound Analog |
| C(sp³)–H Azidation | Iron(II)(pybox) complex | Azidyl radical, Alkyl radical, Iron(III)-azide complex | Source of azidyl radical |
| Benzylic C-H Azidation | Copper Photoredox Catalyst | Azidyl radical, Benzyl radical, Iodanyl radical | Source of azidyl radical |
| C(sp³)–H Esterification | Copper Catalyst | Azido radical, Alkyl radical, LCu(III) species | Hydrogen abstractor and ester donor |
Theoretical and Computational Studies on Reaction Mechanisms
Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides invaluable tools for elucidating the intricate details of reaction mechanisms involving hypervalent iodine compounds like this compound.
In the context of specific reactions, DFT has been used to model the interaction of azidyl radicals with substrates. For instance, in the azidation of alkenes, computational studies can help to rationalize the regioselectivity of the radical addition to the double bond by comparing the energies of the possible transition states and the stability of the resulting carbon-centered radical intermediates. While detailed DFT studies specifically on the complete reaction pathways of this compound are still emerging, the existing computational work on related systems provides a strong foundation for understanding its reactivity. For example, DFT studies on the cycloaddition reactions of azides with various partners have been used to determine whether the mechanism is concerted or stepwise and to explain the observed regioselectivity.
Table 2: Key Parameters Investigated by DFT for Hypervalent Iodo-Azides
| Parameter | Significance | Typical Findings |
| I-N Bond Dissociation Enthalpy (BDE) | Indicates the ease of azidyl radical formation | Relatively low BDEs support radical generation under mild conditions. |
| Reaction Energy Profiles | Elucidates the mechanism (concerted vs. stepwise) and identifies rate-determining steps | Homolytic cleavage of the I-N bond is a low-energy process. |
| Transition State Geometries and Energies | Explains regioselectivity and stereoselectivity | Lower energy transition states correspond to the major products observed. |
| Gibbs Free Energy (ΔG) of Reaction Steps | Determines the thermodynamic feasibility of the proposed pathway | Aligns with experimentally observed reaction rates and outcomes. |
Analysis of Electron Density Distributions and σ-Hole Interactions at the Hypervalent Iodine Atom
The reactivity of hypervalent iodine compounds is intrinsically linked to their unique electronic structure. The bonding in λ³-iodanes like this compound is often described by the three-center-four-electron (3c-4e) bond model. In this model, the iodine atom and the two axial ligands (in this case, the oxygen of the benziodoxole ring and the nitrogen of the azide group) participate in a linear bonding arrangement. This results in a highly polarized bond, which is longer and weaker than a typical covalent bond.
A key feature arising from the electronic structure of hypervalent iodine is the presence of a "σ-hole". A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to the iodine atom. This positive region arises from the anisotropic distribution of electron density around the iodine. The electron density is drawn away from the poles of the iodine atom by the electronegative axial ligands, leaving these regions electron-deficient and thus electrophilic.
The existence and characteristics of the σ-hole can be visualized and quantified through computational analysis of the molecular electrostatic potential (MEP) mapped onto an electron density isosurface. For hypervalent iodine(III) compounds, this analysis reveals a region of positive potential on the iodine atom opposite to the covalent bonds with its ligands. This σ-hole plays a crucial role in the noncovalent interactions that can precede or be involved in the reaction mechanism, such as the interaction with Lewis bases or nucleophiles. The strength and directionality of these σ-hole interactions are fundamental to understanding the initial steps of many reactions catalyzed or mediated by these reagents. The electrophilic nature of the iodine center, enhanced by the σ-hole, facilitates ligand exchange processes and interactions with substrates, which are often key to the catalytic cycle or reaction pathway. Although in-depth studies specifically detailing the σ-hole characteristics for this compound are not extensively documented, the general principles derived from a wide range of hypervalent iodine compounds are directly applicable.
Reactivity Profiles and Synthetic Applications of 1 Azido 3,3 Dimethyl 1,2 Benziodoxole
C-H Azidation Reactions
1-Azido-3,3-dimethyl-1,2-benziodoxole, also known as Zhdankin's λ3-azidoiodane reagent, is particularly effective in the azidation of C(sp³)–H bonds, often in conjunction with a transition metal catalyst such as iron. nih.govacs.orgnih.gov Mechanistic studies reveal that the reaction proceeds through a radical pathway. nih.gov The λ3-azidoiodane reagent undergoes homolysis of the I–N bond under mild conditions to generate an azidyl radical (N₃•) and a λ2-iodanyl radical. acs.orgnih.gov The azidyl radical is a key intermediate that performs a highly site-selective, rate-limiting hydrogen atom abstraction from the substrate to form an alkyl radical. acs.orgnih.gov This alkyl radical then combines with an iron(III)-azide complex, formed from the reaction between the azidoiodane reagent and an iron(II) catalyst, to yield the final alkyl azide (B81097) product. nih.govacs.org This catalytic approach offers high selectivity and functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. nih.gov
The iron-catalyzed system utilizing this compound provides a method for the functionalization of typically inert unactivated C(sp³)–H bonds. nih.gov The process is initiated by the generation of the azidyl radical, which is capable of abstracting a hydrogen atom from an alkane. acs.org The selectivity of this hydrogen atom transfer is a critical feature of the reaction's utility. This method avoids the harsh conditions often required for C–H activation, proceeding under a mild thermal regime. The subsequent rapid trapping of the generated alkyl radical by the iron-azide species ensures efficient formation of the C–N₃ bond. nih.govnih.gov
Benzylic C–H bonds are particularly susceptible to azidation using this compound due to the lower bond dissociation energy of these C-H bonds and the stability of the resulting benzylic radical. The reaction demonstrates high regioselectivity for secondary and tertiary benzylic positions over primary benzylic and tertiary aliphatic C-H bonds. epfl.ch Both iron and copper catalysts have been employed to facilitate this transformation. epfl.chresearchgate.net For instance, an iron-catalyzed process using this azidoiodane reagent has been shown to be highly site-selective for benzylic C(sp³)–H bonds in a variety of complex molecular structures. nih.govnih.gov The reaction is valued for its ability to introduce a synthetically versatile azide group, which can be further converted into other nitrogen-containing functionalities like amines and triazoles. nih.gov
Table 1: Catalytic Azidation of Benzylic C-H Bonds
| Substrate | Catalyst System | Azide Source | Product | Yield |
| Indolin-2-one derivative | Fe catalyst / Chiral ligand | This compound | Azidoindolin-2-one | 85% |
| 6-Methoxy-1,2,3,4-tetrahydronaphthalene | Fe catalyst / Chiral ligand | Azidobenziodoxolone | Azidated tetralin derivative | Racemic mixture |
| 1,3,5-Triethylbenzene | Fe(OTf)₃ | TMSN₃ / NFSI | Monoazidated product | Moderate |
| Cumene | Fe(OTf)₃ | TMSN₃ / NFSI | Tertiary azide | 53% |
Data sourced from referenced studies discussing benzylic C-H azidation. epfl.chresearchgate.net
The azidation reaction exhibits a strong preference for tertiary aliphatic C–H bonds over secondary and primary ones. nih.gov This selectivity is attributed to the relative stability of the corresponding alkyl radicals formed during the hydrogen atom abstraction step. Mechanistic studies of the iron-catalyzed reaction with Zhdankin's reagent confirm that the site-selectivity is governed by the rate of hydrogen atom abstraction by the azidyl radical. acs.orgnih.gov This inherent reactivity allows for the precise functionalization of specific positions within a molecule, which is a significant advantage in the synthesis and modification of complex organic compounds. nih.gov
Azidation of Unsaturated Carbon-Carbon Bonds
This compound and related λ3-azidoiodane species are effective reagents for the difunctionalization of alkenes. These reactions typically proceed via a radical mechanism, where the azidoiodane serves as a precursor to the azidyl radical upon photolysis or with a catalyst. nih.govnih.gov This radical then adds across the carbon-carbon double bond, generating a carbon-centered radical intermediate that can be trapped by another azide radical or a different nucleophile. epfl.ch
The 1,2-diazidation of alkenes is a powerful transformation for synthesizing vicinal diamines, which are important structural motifs in bioactive molecules and ligands. researchgate.net Conventional methods for vicinal diazidation often employ transition metal catalysts (e.g., iron, copper, palladium) in combination with stoichiometric oxidants, a role that can be played by hypervalent iodine compounds. nih.govresearchgate.net In these systems, the hypervalent iodine reagent facilitates the generation of azidyl radicals from an azide source like azidotrimethylsilane (B126382) (TMSN₃). The azidyl radical adds to the alkene, and the resulting radical intermediate is trapped by a second azide equivalent to form the 1,2-diazide product.
Aryl-λ3-azidoiodane species, including this compound, enable the intermolecular oxyazidation of alkenes under photolytic conditions without the need for a photoredox catalyst. nih.gov This reaction allows for the simultaneous introduction of an azide (C–N) and an oxygen-containing group (C–O) across a C=C double bond. The mechanism involves the photo-induced generation of an azidyl radical from the λ3-azidoiodane. nih.gov This radical adds to the alkene to form a carbon-centered radical, which is then trapped by an oxygen-based radical, such as TEMPO, or participates in a radical-polar crossover mechanism to be trapped by a nucleophile. nih.govepfl.ch The method is applicable to a wide range of substrates, including vinylarenes and unactivated alkenes. nih.gov Another approach involves visible-light catalysis with Rose Bengal, which facilitates the oxyazidation of alkenes with TMSN₃ in the presence of air to yield α-azidoketones. rsc.org
Table 2: Photo-induced Oxyazidation of Alkenes using λ3-Azidoiodane Chemistry
| Alkene Substrate | Oxygen Source | Product | Yield |
| 4-Acetoxystyrene | TEMPO | Oxyazidated product | 95% |
| 1-Methyl-3-vinylbenzene | TEMPO | Oxyazidated product | 84% |
| 1-Bromo-3-vinylbenzene | TEMPO | Oxyazidated product | 86% |
| 4-Methyl-5-vinylthiazole | TEMPO | Oxyazidated product | 85% |
Data represents yields from a study on photolytic radical-induced vicinal azidooxygenation. nih.gov
Azidoalkynylation of Alkenes
A significant application of hypervalent iodine reagents, including analogues of this compound, is in the azidoalkynylation of alkenes. This transformation allows for the direct synthesis of homopropargylic azides, which are valuable synthetic intermediates. nih.govnih.gov The reaction typically proceeds through a photocatalytic redox-neutral radical-polar crossover process. nih.gov
The mechanism is initiated by the single-electron reduction of the azidoiodane reagent, which generates an azide radical. This radical then adds to the alkene, forming the most stable carbon-centered radical intermediate. nih.govepfl.ch Instead of trapping this radical directly, it is oxidized to the corresponding carbocation. epfl.ch This cationic intermediate is then intercepted by a nucleophilic alkyne source, such as an alkynyl-trifluoroborate salt, to yield the final homopropargylic azide product. nih.gov This method effectively installs both an azide and an alkyne group across a double bond in a single step. nih.gov
The process is effective for a range of alkenes, including both electron-rich and electron-poor styrenes, and is compatible with various aryl-, alkyl-, and unsubstituted alkynes. nih.gov Yields for this transformation typically range from 34% to 84%. nih.gov The resulting homopropargylic azides can be further functionalized into valuable nitrogen-containing heterocycles like pyrroles or bioactive amines. nih.gov
| Alkene Substrate | Alkyne Partner (Potassium Alkynyltrifluoroborate) | Product | Yield (%) |
| Styrene | Phenylacetylene | 1-azido-1,4-diphenylbut-3-yne | 72% |
| 4-Bromostyrene | Phenylacetylene | 1-azido-1-(4-bromophenyl)-4-phenylbut-3-yne | 84% |
| 4-Vinylanisole | Phenylacetylene | 1-azido-1-(4-methoxyphenyl)-4-phenylbut-3-yne | 75% |
| Styrene | Cyclopropylacetylene | 1-azido-4-cyclopropyl-1-phenylbut-3-yne | 52% |
| 2-Vinylthiophene | Phenylacetylene | 1-azido-1-phenyl-4-(thiophen-2-yl)but-3-yne | 62% |
This table presents representative data for the azidoalkynylation of alkenes.
Reactivity with Alkynes
While organic azides are well-known for their participation in [3+2] cycloaddition reactions with alkynes (click chemistry), the reactivity of this compound is primarily directed by its hypervalent iodine nature. nih.gov Rather than acting as a 1,3-dipole, its main role in the presence of unsaturated systems is to serve as a precursor to the azide radical, as seen in the azidoalkynylation of alkenes. nih.govepfl.ch
Strategies involving the simultaneous presence of this reagent, an alkyne, and a copper catalyst are generally avoided, as this combination would likely favor the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), consuming the azide and alkyne. nih.govnih.gov Therefore, the synthetic utility of this compound with alkynes is most effectively realized through sequential radical-polar crossover mechanisms rather than direct cycloaddition. nih.gov
Reactions with Carbonyl Compounds and Enol Derivatives
This compound is a highly effective electrophilic azidating agent for carbon nucleophiles derived from carbonyl compounds, such as β-keto esters and silyl (B83357) enol ethers. epfl.chacs.org
Azidation of β-Keto Esters
The reagent facilitates the efficient α-azidation of β-keto esters. epfl.ch The reactivity of the substrate plays a key role in determining the optimal reaction conditions. For highly reactive cyclic β-keto esters, the azidation can proceed to completion and achieve nearly quantitative yields without the need for a catalyst. nih.govepfl.chepfl.ch However, less reactive acyclic β-keto esters require the use of a catalyst to achieve good yields and full conversion. epfl.ch Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) has been identified as an effective catalyst for these more challenging substrates. epfl.ch
| β-Keto Ester Substrate | Catalyst (mol %) | Solvent | Yield (%) |
| Ethyl 2-oxocyclopentanecarboxylate | None | Dichloromethane | 99% |
| Ethyl 2-oxocyclohexanecarboxylate | None | Dichloromethane | 99% |
| Ethyl benzoylacetate | Zn(OTf)₂ (10) | Dichloromethane | 80% |
| Diethyl 2-acetylmalonate | Zn(OTf)₂ (10) | Dichloromethane | 81% |
| Ethyl acetoacetate | Zn(OTf)₂ (10) | Dichloromethane | 75% |
This table provides examples of the azidation of various β-keto esters.
Azidation of Silyl Enol Ethers
Similar to acyclic β-keto esters, silyl enol ethers are less reactive substrates that benefit from catalytic activation for efficient azidation with this compound. epfl.chacs.org The use of a zinc catalyst, such as Zn(OTf)₂, promotes the reaction, leading to good yields of the corresponding α-azido ketones. epfl.chepfl.ch This method provides a direct route to synthesize α-azido ketones from their corresponding silyl enol ether precursors. epfl.ch
| Silyl Enol Ether Substrate | Catalyst (mol %) | Solvent | Yield (%) |
| 1-Phenyl-1-(trimethylsiloxy)ethene | Zn(OTf)₂ (10) | Dichloromethane | 85% |
| 1-Cyclohexenyl trimethylsilyl (B98337) ether | Zn(OTf)₂ (10) | Dichloromethane | 81% |
| 2-(Trimethylsiloxy)prop-1-ene | Zn(OTf)₂ (10) | Dichloromethane | 55% |
This table shows the results for the zinc-catalyzed azidation of silyl enol ethers.
Other Distinct Transformations Mediated by this compound
Dehalogenation Reactions
Based on a review of the available scientific literature, dehalogenation or dehydrohalogenation reactions are not a documented application of this compound. The primary reactivity patterns reported for this compound involve it acting as an electrophilic azide source or as a precursor to the azide radical for addition reactions.
Oxidative Coupling Processes
While this compound (DM-ABX) is primarily recognized as an azide-transfer reagent, its reactivity is inherently rooted in an oxidative process. The reagent initiates reactions through the homolytic cleavage of the hypervalent iodine-azide (I-N₃) bond, a process often triggered by thermal or photochemical conditions, or by interaction with a transition metal. This cleavage generates an azide radical (•N₃) and a reduced iodine(II) species. The formation of this highly reactive azide radical, which then engages with a substrate, is the key oxidative event that drives subsequent bond formations.
The synthetic utility in this context lies in the reagent's ability to generate the azide radical under relatively mild conditions, avoiding the need for harsher oxidants. The stability and solid nature of DM-ABX make it a more convenient and safer alternative to other azide sources like trimethylsilyl azide (TMSN₃) used in conjunction with a separate oxidant. Although direct C-H/N-H coupling to form new C-N bonds is not a widely documented application for DM-ABX itself, its fundamental role as an oxidative source of the azide radical is a key feature of its reactivity profile.
Intra- and Intermolecular Aminoazidation of Alkenes
The simultaneous introduction of an amino group and an azide group across a double bond, known as aminoazidation, is a powerful method for synthesizing valuable 1,2-diamino compounds. This compound and related azidobenziodoxoles are highly effective electrophilic azide sources for these transformations, particularly in copper-catalyzed systems. nih.gov
In these reactions, a copper catalyst activates an amine precursor, which then adds to the alkene in an intramolecular fashion (in the case of an unsaturated amine) or is promoted by another reagent in intermolecular cases. This step forms a carbon-centered radical intermediate. This radical is then efficiently trapped by the azidoiodinane reagent (DM-ABX), which delivers the azide group to form the final aminoazide product. This pathway is distinct from many other alkene functionalizations where the azidoiodinane initiates the reaction. nih.gov
Intermolecular Aminoazidation: In a typical intermolecular reaction, an alkene, a nitrogen source such as N-fluorobenzenesulfonimide (NFSI), and an azide source are combined in the presence of a copper catalyst. nih.gov The reaction proceeds with moderate to excellent yields and, for internal alkenes, can exhibit high diastereoselectivity. nih.gov
Intramolecular Aminoazidation: The intramolecular variant is a highly effective method for constructing nitrogen-containing heterocycles. Unsaturated amines or amides undergo copper-catalyzed cyclization, followed by azide transfer from DM-ABX or a similar reagent, to yield azido-functionalized pyrrolidines, piperidines, and other N-heterocycles. nih.gov The reaction demonstrates excellent regio- and stereoselectivity. For cyclic internal alkenes, the resulting fused-ring products are often formed as a single diastereomer. nih.gov
The table below summarizes representative examples of copper-catalyzed intramolecular aminoazidation of unsaturated amides using an azidoiodinane reagent, illustrating the general scope and efficiency of this methodology for which DM-ABX is a suitable reagent.
| Entry | Alkene Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Allyl-4-methylbenzenesulfonamide | Cu(OTf)₂ (10 mol%) | 1-((4-Methylphenyl)sulfonyl)-3-azidopyrrolidine | 85 |
| 2 | N-(But-3-en-1-yl)-4-methylbenzenesulfonamide | Cu(OTf)₂ (10 mol%) | 1-((4-Methylphenyl)sulfonyl)-3-azidopiperidine | 92 |
| 3 | N-Allyl-N-tosyl-cyclohex-2-en-1-amine | Cu(OTf)₂ (10 mol%) | Azido-functionalized fused-ring lactam | 78 (dr > 20:1) |
| 4 | N-(Pent-4-en-1-yl)acetamide | Cu(MeCN)₄PF₆ (10 mol%) | 1-Acetyl-3-azidopiperidine | 75 |
Azidolactonization Strategies from Carboxylic Acids and Alkenes
Azidolactonization, the concurrent formation of a C-N₃ bond and a C-O bond leading to a lactone ring, is a valuable transformation for synthesizing complex molecules from simple unsaturated carboxylic acids. While not as extensively documented as other azidofunctionalizations, a viable strategy for this transformation can be designed utilizing the radical-generating capacity of this compound.
In this proposed metal-free pathway, DM-ABX acts as an azide radical precursor. The reaction is initiated by the generation of the •N₃ radical, which adds to the double bond of an unsaturated carboxylic acid. This addition occurs preferentially at the more accessible or electronically favored position, creating a carbon-centered radical. This radical is then intramolecularly trapped by the pendant carboxylic acid group. The subsequent cyclization forms the lactone ring and a new radical, which can be quenched through a hydrogen atom abstraction step to yield the final azidolactone product.
This strategy leverages the predictable reactivity of the key components:
Alkene: The site of the initial radical addition.
Carboxylic Acid: Acts as the internal nucleophile for the lactonization step.
DM-ABX: Serves as the clean and efficient source of the initiating azide radical.
The regioselectivity of the lactonization (i.e., the size of the resulting ring) would be governed by Baldwin's rules for ring closure, with 5-exo-trig cyclizations generally being kinetically favored.
The table below outlines the conceptual application of this strategy to various unsaturated carboxylic acids.
| Entry | Unsaturated Carboxylic Acid | Proposed Reagent System | Expected Azidolactone Product |
|---|---|---|---|
| 1 | Pent-4-enoic acid | DM-ABX, heat or light | 5-(Azidomethyl)dihydrofuran-2(3H)-one (γ-lactone) |
| 2 | Hex-5-enoic acid | DM-ABX, heat or light | 5-(1-Azidoethyl)dihydrofuran-2(3H)-one (γ-lactone) |
| 3 | (E)-Hex-4-enoic acid | DM-ABX, heat or light | 6-Azido-5-methyltetrahydro-2H-pyran-2-one (δ-lactone) |
| 4 | 2-Allylbenzoic acid | DM-ABX, heat or light | 4-(Azidomethyl)isochroman-1-one |
Advanced Spectroscopic and Structural Characterization Studies Relevant to 1 Azido 3,3 Dimethyl 1,2 Benziodoxole
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the analysis of reactions involving hypervalent iodine reagents. nih.goved.ac.uk It provides exquisite structural detail and allows for the quantitative analysis of reaction mixtures over time, making it ideal for mechanistic investigations. nih.gov
In the context of reactions utilizing 1-azido-3,3-dimethyl-1,2-benziodoxole and related azidobenziodoxoles, both ¹H and ¹³C NMR are routinely employed. The NMR spectra for these compounds typically display signals and splitting patterns characteristic of an ortho-substituted benzene (B151609) ring, which confirms the core benziodoxole structure. lookchem.com For instance, the aromatic protons and carbons exhibit distinct chemical shifts that are consistent with the electronic environment imposed by the hypervalent iodine center and the gem-dimethyl group.
NMR spectroscopy serves as a powerful probe for mechanistic studies in several ways:
Reaction Monitoring: The progress of azidation reactions can be monitored in situ. For example, in the azidation of hydrocarbons, the disappearance of signals corresponding to the starting reagent and the appearance of new signals for the azide (B81097) products and the 2-iodobenzoic acid byproduct can be tracked to determine reaction kinetics and endpoints. lookchem.comnih.gov
Product Identification: Yields of reaction products are often determined by ¹H NMR spectroscopy using an internal standard. acs.org This quantitative analysis is crucial for optimizing reaction conditions and assessing the efficiency of the reagent.
Intermediate Detection: While often challenging due to their transient nature, NMR can sometimes be used to detect reactive intermediates, providing direct evidence for proposed reaction pathways.
Although specific chemical shift data for this compound is not widely published, the analysis of related compounds confirms that the aromatic region of the ¹H and ¹³C NMR spectra provides the most characteristic signals for the benziodoxole framework.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the most diagnostic feature in its IR spectrum is the absorption band corresponding to the azide (-N₃) group.
The azide functional group has a characteristic strong and sharp absorption band due to its asymmetric stretching vibration (νₐₛ). In stable azidoiodinanes derived from benziodoxoles, this peak is typically observed in the region of 2050–2070 cm⁻¹. lookchem.com This absorption is a reliable indicator of the presence of the I-N₃ bond. The symmetric stretching vibration (νₛ) of the azide group, which is weaker and appears at a lower frequency (typically 1330-1220 cm⁻¹), can be more difficult to distinguish as it may overlap with other absorptions. researchgate.net
IR spectroscopy is also a practical tool for monitoring the progress of reactions. For example, during the azidation of alkanes, the reaction can be conveniently followed by observing the disappearance of the starting reagent's azide peak (e.g., at 2050 cm⁻¹) and the simultaneous emergence of the alkyl azide product's peak, which typically appears at a slightly higher wavenumber of about 2090–2100 cm⁻¹. lookchem.com
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch (νₐₛ) | 2050–2070 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3100–3000 | Medium to Weak |
| Alkyl C-H (methyl) | Stretch | ~3000–2850 | Medium |
| Aromatic C=C | Stretch | ~1600–1450 | Medium to Weak |
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of molecules and to deduce their structure from fragmentation patterns. In the study of reactions involving this compound, MS, particularly when coupled with Gas Chromatography (GC-MS), is primarily used for the definitive identification of reaction products. lookchem.com
For instance, in the radical-mediated azidation of various hydrocarbons, GC-MS analysis of the reaction mixture confirms the formation of the corresponding tertiary alkyl azides. lookchem.com The mass spectrometer provides the molecular ion peak (M⁺) corresponding to the mass of the newly formed azide, confirming a successful azidation event.
The fragmentation pattern of the parent aryl azide reagent and its products can also yield structural information. A common fragmentation pathway for aryl azides upon electron impact is the loss of a molecule of dinitrogen (N₂), which is a neutral loss of 28 Da, to form a nitrene radical cation. researchgate.net Subsequent fragmentation of the aromatic ring can provide further structural clues. This characteristic loss of N₂ is a strong indicator for the presence of an azide moiety in both the reagent and its organic products.
X-ray Diffraction Analysis for Solid-State Structural Elucidation of Related Hypervalent Iodine Reagents
Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of crystalline solids. While the specific crystal structure of this compound is not publicly available, detailed structural analysis of a very closely related stable azidoiodinane provides definitive insight into the geometry and bonding at the hypervalent iodine center. lookchem.com
This analysis reveals that these reagents adopt the distorted T-shaped geometry typical of λ³-iodanes. In this geometry, the most electronegative ligands (in this case, the oxygen of the benziodoxole ring and the nitrogen of the azide group) occupy the axial positions of a trigonal bipyramid, while the carbon of the benzene ring and two lone pairs of electrons occupy the equatorial positions. lookchem.com
The key structural features, based on a related azidobenziodoxole, include:
A nearly linear arrangement of the axial ligands, with the N-I-O bond angle being approximately 169.5°. lookchem.com
The hypervalent I-N and I-O bonds are longer than typical single covalent bonds, reflecting the nature of the three-center, four-electron (3c-4e) bond. lookchem.com
These structural parameters are critical for understanding the reagent's stability and reactivity, as the long, labile I-N₃ bond is the site of the azide transfer.
| Parameter | Value |
|---|---|
| Molecular Geometry | Distorted T-shape |
| I-N Bond Length | 2.18 Å |
| I-O Bond Length | 2.13 Å |
| I-C Bond Length | 2.11 Å |
| N₁-I-O Bond Angle | 169.5 (2)° |
Strategic Applications of 1 Azido 3,3 Dimethyl 1,2 Benziodoxole in Complex Molecule Synthesis
Late-Stage Functionalization for Enhanced Molecular Complexity
Late-stage functionalization (LSF) is a crucial strategy in drug discovery and development, allowing for the diversification of complex molecules at the final stages of a synthetic sequence. scispace.com This approach avoids the need for de novo synthesis for each new analog, thereby accelerating the exploration of structure-activity relationships. scispace.com 1-Azido-3,3-dimethyl-1,2-benziodoxole is particularly well-suited for LSF due to its capacity for selective C–H bond azidation.
In iron-catalyzed reactions, this reagent can selectively functionalize benzylic, allylic, and aliphatic C–H bonds in intricate molecules, including natural products and their derivatives. nih.gov This method demonstrates high site-selectivity and tolerates a wide array of existing functional groups. nih.gov For instance, researchers have successfully applied this strategy to the cholesterol scaffold, installing azide (B81097) groups at various positions to create novel derivatives. nih.gov Similarly, complex molecules like cycloheximide (B1669411) acetate (B1210297) have undergone selective C–H azidation at tertiary alkyl positions, showcasing the reagent's utility in modifying bioactive compounds. nih.gov The ability to precisely install an azide group onto a complex core structure provides a direct handle for further molecular modifications, significantly enhancing molecular complexity from readily available precursors. nih.gov
Table 1: Examples of Late-Stage C-H Azidation in Complex Molecules Data sourced from literature findings. nih.gov
| Substrate | Catalyst System | Azidation Position | Product |
|---|---|---|---|
| Cholesterol Derivative | Fe(OAc)₂ / PyBox Ligand | Allylic C-H | 7d |
| Cycloheximide Acetate | Fe(OAc)₂ / PyBox Ligand | Tertiary Alkyl C-H | 3a |
| Digoxigenin (B1670575) | Fe(OAc)₂ / PyBox Ligand | Benzylic C-H | 3d |
Precursor for the Introduction and Transformation of Diverse Nitrogen-Containing Functional Groups
The azide group, once introduced into a molecule via this compound, is not merely a terminal modification. It serves as a versatile synthetic intermediate, capable of being transformed into a wide variety of other nitrogen-containing functional groups. dspmuranchi.ac.inorganicchemistrydata.org This versatility is a cornerstone of its strategic importance in synthetic chemistry, allowing access to amines, amides, triazoles, and other heterocyclic systems from a common azide precursor. nih.govnih.gov
The reduction of azides to primary amines is a fundamental and widely utilized transformation in organic synthesis. organic-chemistry.org This conversion is highly valued for its efficiency and the relative stability of azides compared to other amine precursors. organic-chemistry.orgnih.gov A variety of methods exist for this reduction, offering chemists a choice of conditions to suit the complexity of their substrate. organic-chemistry.org
Recent advancements include a ruthenium(II)-catalyzed, visible light-induced azide reduction that is compatible with a broad range of sensitive functional groups and can even be performed on biological macromolecules without causing side reactions. nih.gov More traditional methods employ reagents such as dichloroindium hydride, which offers a chemoselective reduction under very mild conditions. organic-chemistry.org The Staudinger reaction, using triphenylphosphine, is another classic and reliable method for this conversion. researchgate.net This direct transformation provides a straightforward route to primary amines, which are key building blocks in pharmaceuticals and agrochemicals.
The amide bond is a central feature of peptides, proteins, and numerous pharmaceutical agents. Azides installed by this compound provide multiple pathways to this critical functional group. nih.gov
One direct route involves the reaction of azides with thioacids, which chemoselectively forms an amide bond, often at room temperature. researchgate.net Alternatively, a two-step sequence is commonly employed. First, the azide is reduced to the corresponding primary amine as described previously. This amine can then be acylated using a carboxylic acid or its derivatives (like acyl chlorides) to form the amide. organic-chemistry.orgyoutube.comkhanacademy.org A wide range of coupling reagents and conditions have been developed to facilitate this transformation, making it a robust and general method for amide synthesis. organic-chemistry.org
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), a cornerstone of "click chemistry," is arguably the most prominent application of the azide functional group. wikipedia.orgglenresearch.com This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The reaction is characterized by its mild conditions, high yields, and tolerance of a vast array of functional groups, making it exceptionally reliable. glenresearch.combeilstein-journals.org
Azides generated from complex molecules using this compound can be readily coupled with terminal alkynes to form triazole-containing derivatives. nih.gov For example, an azide derivative of digoxigenin was reacted with an in-situ generated benzyne (B1209423) (an alkyne equivalent) to produce a benzotriazole (B28993) product. nih.gov This powerful cycloaddition reaction is widely used in drug discovery, chemical biology, and materials science to link different molecular fragments. nih.govnih.gov
Beyond the synthesis of triazoles, organic azides are valuable precursors for a diverse range of other heterocyclic systems. nih.gov The reactivity of the azide group enables various cyclization and annulation strategies to build these important scaffolds, which are prevalent in medicinal chemistry. nih.gov
For example, azides can participate in reactions to form:
Oxazoles: Intramolecular reactions of azides with suitable functional groups can lead to the formation of oxazole (B20620) rings. nih.gov
Pyrimidines: The nitrogen atoms of the azide group can be incorporated into pyrimidine (B1678525) rings through various multi-step synthetic sequences. nih.gov
Quinoxalines: While specific examples starting directly from simple azides are part of broader synthetic strategies, the nitrogen-rich nature of the azide makes it a useful synthon in constructing nitrogen-containing heterocycles like quinoxalines and their derivatives. nih.gov
The ability to convert a single azide intermediate into such a wide array of heterocycles highlights the strategic value of reagents like this compound.
Table 2: Heterocycles Synthesized from Azide Precursors A summary of key transformations for azide-derived functional groups.
| Precursor Functional Group | Reaction Type | Resulting Functional Group/Heterocycle | Key Features |
|---|---|---|---|
| Azide | Reduction | Amine | High efficiency, mild conditions available. organic-chemistry.orgnih.gov |
| Azide | Reaction with Thioacid | Amide | Direct, chemoselective transformation. researchgate.net |
| Azide | CuAAC (Click Chemistry) | 1,2,3-Triazole | Highly reliable, regioselective, wide functional group tolerance. wikipedia.orgbeilstein-journals.org |
| Azide | Cyclization/Annulation | Oxazoles, Pyrimidines | Versatile precursor for various N-heterocycles. nih.gov |
Utilization as Chemical Probes in Elucidating Reaction Pathways
The predictable and selective reactivity of this compound allows it to be used as a chemical probe to investigate reaction mechanisms and explore molecular reactivity. The site-selectivity of the iron-catalyzed C–H azidation process provides valuable information about the electronic and steric environment of different positions within a complex molecule. nih.gov
By observing which C–H bonds are preferentially azidated, chemists can map the relative reactivity of a substrate, offering insights into its conformational and electronic properties. nih.gov For instance, the selective azidation of alkyl C–H bonds located farther from an electron-withdrawing group over those that are closer reveals details about the electronic landscape of the molecule. nih.gov The azide group, once installed, can also serve as a spectroscopic or reactive handle for further mechanistic studies, enabling the tracking of molecular transformations or the trapping of intermediates. This application provides a deeper understanding of reaction pathways, which is critical for the rational design of new synthetic methods and functional molecules.
Assembly of High-Value Building Blocks for Drug Analogs and Bioactive Skeletons
The strategic application of this compound, a hypervalent iodine reagent also known as Zhdankin's reagent, has become a cornerstone in the assembly of high-value building blocks essential for the synthesis of drug analogs and complex bioactive skeletons. Its capacity to deliver the azido (B1232118) functional group under mild and selective conditions allows for the late-stage functionalization of intricate molecular architectures, a crucial step in modern drug discovery. This approach enables the rapid diversification of natural products and existing pharmaceuticals, providing access to novel analogs with potentially enhanced biological activities.
The introduction of an azide moiety serves as a versatile chemical handle. It can be readily transformed into a variety of other nitrogen-containing functional groups, such as amines, amides, and triazoles, which are prevalent in pharmacologically active compounds. nih.gov This versatility is particularly valuable in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is necessary to optimize its therapeutic properties.
Research has demonstrated the efficacy of this compound in the site-selective azidation of C-H bonds, a transformation that was previously challenging to achieve in complex molecular settings. nih.gov This method has been successfully applied to a range of substrates, including active pharmaceutical ingredients, highlighting its tolerance for various functional groups and its potential to streamline the synthesis of new drug candidates. The ability to modify existing complex molecules directly significantly reduces the number of synthetic steps compared to de novo synthesis, accelerating the drug development process.
Late-Stage Azidation of Drug Analogs and Bioactive Compounds
The late-stage introduction of the azide group into complex molecules using this compound allows for the creation of diverse libraries of analogs from a common advanced intermediate. This strategy is particularly effective for modifying natural products and their derivatives, which often possess potent biological activities but may have suboptimal pharmacokinetic profiles.
For instance, the iron-catalyzed azidation of benzylic and aliphatic C-H bonds has been successfully applied to a variety of complex scaffolds. nih.gov This method's predictable regioselectivity and broad functional group tolerance make it a powerful tool for medicinal chemists. The resulting azides can then be further elaborated to explore the chemical space around a particular bioactive core.
The following table details specific examples of the late-stage azidation of complex molecules, showcasing the versatility of this compound in generating valuable building blocks for drug discovery programs.
| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |
| Cycloheximide Acetate | Fe(OAc)₂, PyBox ligand | Azidated Cycloheximide Acetate | Not specified | nih.gov |
| A derivative of the natural product containing a tertiary alkyl C-H bond | Fe(OAc)₂, PyBox ligand | Azide-functionalized derivative | Not specified | nih.gov |
| An active pharmaceutical ingredient with a benzylic C-H bond | Fe(OAc)₂, PyBox ligand | Azidated pharmaceutical ingredient | Good to moderate | nih.gov |
Synthesis of Bioactive Heterocyclic Skeletons
Heterocyclic structures are fundamental components of a vast number of pharmaceuticals. ijnrd.orgfrontiersin.org The development of efficient methods for the synthesis and functionalization of these scaffolds is therefore of paramount importance in drug discovery. This compound has proven to be an invaluable reagent in the construction of various bioactive heterocyclic systems.
The azide group, once introduced, can participate in a variety of cyclization reactions, including the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. rsc.org Triazoles are known to be bioisosteres of other functional groups and can enhance the pharmacological properties of a molecule. rsc.org
Furthermore, the reagent has been employed in the synthesis of other nitrogen-containing heterocycles that form the core of many bioactive natural products and synthetic drugs. These synthetic strategies often involve the initial azidation of a substrate, followed by intramolecular reactions to construct the desired heterocyclic ring system. The mild conditions of these reactions are often compatible with sensitive functional groups present in complex precursors.
The table below provides examples of the use of this compound in the assembly of bioactive heterocyclic skeletons.
| Reaction Type | Substrate | Key Reagents | Product Skeleton | Significance | Reference |
| Azidation/Cyclization | Unsaturated Precursor | This compound, Catalyst | Nitrogen-containing heterocycle | Core of various alkaloids and synthetic drugs | frontiersin.orgresearchgate.net |
| Azide-Alkyne Cycloaddition | Azidated intermediate, Alkyne | This compound (for azide synthesis), Copper catalyst | Triazole-containing bioactive molecule | Enhanced pharmacological properties | rsc.org |
| Domino Reactions | Polyfunctional acetals, Isonitriles/Azides | Cationic intermediates, Azide source | Tetrazole and Indole derivatives | Analogs of natural nucleosides and oncology medications | rudn.ru |
Comparative Analysis with Other Azidation Reagents and Methodologies
Distinctions from Non-Cyclic Hypervalent Iodine Azidation Reagents
Hypervalent iodine reagents are broadly categorized into cyclic and non-cyclic structures, a division that significantly influences their stability and handling. rsc.orgepfl.ch 1-Azido-3,3-dimethyl-1,2-benziodoxole, as a cyclic benziodoxole derivative, exhibits markedly enhanced thermal stability compared to its non-cyclic counterparts. epfl.ch
Non-cyclic hypervalent iodine(III) azides derived from iodobenzene (B50100) are typically highly unstable at room temperature. acs.org This instability necessitates their in situ generation, which can complicate reaction procedures and limit their widespread application. acs.org In contrast, the cyclic scaffold of benziodoxole-based reagents, including the 3,3-dimethyl derivative, provides a rigid structure that stabilizes the hypervalent iodine bond. epfl.ch This structural feature makes them isolable, crystalline solids that can be stored and handled with greater safety, a crucial factor for practical laboratory use. The low thermal stability of non-cyclic reagents like the PhIO/TMSN₃ combination restricts their use to low-temperature reactions with highly reactive substrates.
Comparison with Azidobenziodoxolone (Zhdankin Reagent, ABX) and other Analogues (e.g., tBu-ABX)
A direct comparison with the parent azidobenziodoxolone (ABX), also known as the Zhdankin reagent, and its tert-butyl analogue (tBu-ABX) reveals important distinctions in safety and reactivity.
In many synthetic transformations, this compound (referred to as ABZ or DM-ABX in some literature) demonstrates reactivity comparable to the Zhdankin reagent (ABX). acs.orgacs.org For instance, in photoredox-mediated radical reactions, such as azidative ring expansions, the efficiency of the dimethyl derivative is similar to that of ABX. acs.org Likewise, in certain metal-catalyzed processes, including copper-catalyzed aminoazidation of olefins, no significant differences in reactivity were observed between ABX, tBu-ABX, and the dimethyl analogue. acs.orgacs.org
However, divergences in reactivity can arise, particularly under thermal conditions. The higher thermal stability of the dimethyl derivative means it may require more forcing conditions to initiate a reaction. For example, in a thermal azidative cyclization that proceeds at 60 °C with ABX, the dimethyl analogue required heating to 100 °C to achieve a moderate yield. acs.org This difference is a direct consequence of its enhanced stability. In some contexts, the dimethyl reagent has been reported to be more efficient than ABX. epfl.ch The choice of reagent can also influence reaction pathways; while ABX is well-suited for 1,2-azidation under photoredox conditions, other analogues can be activated by Lewis acids to promote different transformations like 1,1-azidolactonization. acs.org
The most significant advantage of this compound over the Zhdankin reagent is its superior thermal stability and safety profile. acs.orgacs.org The Zhdankin reagent is known to be hazardous and can decompose explosively. epfl.ch In-depth safety studies using Differential Scanning Calorimetry (DSC) have quantified these differences. The Zhdankin reagent (ABX) exhibits a very high heat release of 1770 kJ/kg upon decomposition, whereas the dimethyl analogue is significantly less energetic, with a heat release of 965 kJ/kg. acs.orgacs.org
The time to maximum rate under adiabatic conditions (TD24) provides another critical safety metric. A lower TD24 indicates a higher thermal hazard. The dimethyl derivative has a TD24 of 88 °C, substantially higher and safer than that of tBu-ABX (52 °C) and the Zhdankin reagent (45 °C). acs.orgacs.org Impact sensitivity tests further underscore this trend, with the dimethyl analogue having a limiting energy of 5 J, compared to 2 J for tBu-ABX and just 1 J for the highly sensitive Zhdankin reagent. acs.org These data clearly establish this compound as the safest among these cyclic hypervalent iodine azidation reagents. acs.org
| Compound | Heat Release (kJ/kg) | TD24 (°C) | Impact Sensitivity (J) |
|---|---|---|---|
| This compound (ABZ/DM-ABX) | 965 | 88 | 5 |
| tBu-ABX | 1440 | 52 | 2 |
| Azidobenziodoxolone (ABX, Zhdankin Reagent) | 1770 | 45 | 1 |
Comparison with Metal-Catalyzed Azidation Approaches (e.g., Iron, Copper, Manganese)
Transition metal catalysis offers a powerful alternative for C-H azidation and alkene diazidation. These methods, often employing catalysts based on iron, copper, or manganese, typically use simple azide (B81097) sources like sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). escholarship.orguva.nl
A key distinction lies in the nature of the azidating species and the reaction mechanism. Metal-catalyzed processes often involve the formation of metal-azide intermediates and can proceed through radical pathways or inner-sphere ligand transfer. uva.nlchemrevlett.com For example, some iron-catalyzed C-H azidations are suitable for late-stage functionalization of complex molecules, offering selectivities that differ from purely radical-initiated processes using hypervalent iodine reagents. escholarship.org
In contrast, this compound serves as a pre-formed, well-defined source of an azide radical or an electrophilic azide group. acs.orgresearchgate.net Its use often circumvents the need for an external oxidant, as the hypervalent iodine(III) center itself functions as the oxidant, being reduced to a more stable iodine(I) species during the reaction. researchgate.net This is an advantage over many metal-catalyzed systems that require an additional oxidant (e.g., H₂O₂, PhI(OAc)₂) when using NaN₃. uva.nlresearchgate.net However, metal-catalyzed methods can offer broader substrate scope in some cases and avoid the generation of higher weight iodinated aromatic byproducts. chemrevlett.com
Advantages of this compound in Specific Synthetic Contexts
The distinct properties of this compound confer several advantages in specific applications:
Enhanced Safety: Its superior thermal stability makes it the reagent of choice over ABX for reactions that require heating or for larger-scale synthesis where thermal runaway is a significant concern. acs.orgepfl.ch This improved safety profile allows chemists to harness the unique reactivity of azidobenziodoxoles in a safer manner. acs.org
Controlled Radical Generation: It serves as an excellent and reliable precursor for the controlled generation of azide radicals under various activation modes, including thermal, photoredox, and metal-mediated conditions. acs.orgresearchgate.net
Dual Role as Azide Source and Oxidant: In many reactions, it provides both the azido (B1232118) group and the necessary oxidizing potential, streamlining reaction protocols by eliminating the need for an additional, external oxidant. researchgate.net
A Safer, Effective Substitute for ABX: In numerous photoredox and metal-mediated reactions where its reactivity is on par with the Zhdankin reagent, it stands out as a direct, safer, and equally effective replacement. acs.orgacs.org
Future Perspectives and Emerging Research Directions
Development of Chiral 1-Azido-3,3-dimethyl-1,2-benziodoxole Analogues for Asymmetric Azidation
The synthesis of enantioenriched organic azides is of significant interest as they are precursors to valuable chiral amines, amino alcohols, and other nitrogen-containing compounds. rsc.org A key area of future research is the development of chiral versions of this compound to facilitate asymmetric azidation reactions. While the development of chiral hypervalent iodine reagents for various asymmetric transformations has seen remarkable growth, their application in azidation is an area ripe for exploration. rsc.orgrsc.orgnih.gov
Current strategies for asymmetric azidation often rely on chiral catalysts in conjunction with achiral azide (B81097) sources. rsc.orgrsc.org The design of inherently chiral benziodoxole reagents, where chirality is incorporated into the backbone of the molecule, could offer a more direct and potentially more efficient method for controlling stereoselectivity. Researchers are exploring the synthesis of analogues where the dimethyl groups are replaced with chiral auxiliaries or where the benzene (B151609) ring is modified to create a chiral environment around the reactive iodine(III) center. The goal is to achieve high levels of enantioselectivity in the azidation of prochiral substrates like olefins and β-keto esters. rsc.orgrsc.org Success in this area would represent a significant advance in asymmetric synthesis, providing direct access to optically active azides which are challenging to prepare using existing methods. nih.govnih.gov
Integration with Advanced Catalytic Systems: Photoredox and Electrochemistry
The combination of this compound and its analogues with advanced catalytic systems like photoredox and electrochemistry is a rapidly emerging field. researchgate.netacs.org These methods allow for the generation of reactive azide radicals under mild conditions, opening up new avenues for C-N bond formation. organic-chemistry.orgmanchester.ac.uk
Visible-light photoredox catalysis, in particular, has proven to be highly effective. organic-chemistry.orgnih.gov In this approach, a photocatalyst, often a copper or ruthenium complex, absorbs light and initiates an electron transfer process with the benziodoxole reagent. researchgate.netorganic-chemistry.orgmanchester.ac.uk This leads to the homolytic cleavage of the I-N₃ bond, generating an azide radical that can then participate in a variety of transformations, such as the azidation of benzylic C-H bonds and the azidoarylation of alkenes. organic-chemistry.orgrsc.org This strategy has been successfully applied to a broad range of substrates, including those with primary, secondary, and tertiary benzylic positions, under mild reaction conditions. organic-chemistry.orgnih.gov
Future work in this area will likely focus on:
Expanding the range of photocatalysts: Investigating earth-abundant and less toxic metal catalysts, as well as organic dyes, to improve the sustainability of these processes. organic-chemistry.org
Developing novel photoredox-mediated reactions: Exploring new types of azidation reactions that are not accessible through traditional thermal methods. acs.org
Electrochemical Azidation: Utilizing electrochemistry as an alternative sustainable method to generate the key azide radical intermediates, thereby avoiding the need for stoichiometric chemical oxidants or reductants.
The synergy between this compound and these advanced catalytic methods holds immense promise for the development of powerful and environmentally friendly synthetic methodologies. researchgate.netacs.org
Expansion of Substrate Scope and Functional Group Tolerance in Azidation Reactions
A continuous effort in the field is to broaden the applicability of this compound by expanding its substrate scope and improving its tolerance for various functional groups. While the reagent has shown considerable versatility, challenges remain in the azidation of less reactive or sterically hindered substrates, as well as molecules containing sensitive functional groups. researchgate.netresearchgate.net
Research is being directed towards fine-tuning reaction conditions—such as solvent, temperature, and catalyst—to enhance reactivity and selectivity for challenging substrates. For instance, the development of more robust catalytic systems could allow for the azidation of unactivated C(sp³)-H bonds in complex molecules with high precision.
The table below summarizes the functional group tolerance observed in azidation reactions involving hypervalent iodine reagents, highlighting the versatility of these methods.
| Functional Group | Tolerance | Notes |
| Esters | Good | The reaction tolerates ester functionalities well. researchgate.net |
| Ketones | Good | Carbonyl groups are generally compatible. researchgate.net |
| Nitriles | Good | Nitrile groups do not interfere with the azidation process. researchgate.net |
| Alcohols (Hydroxyl) | Moderate | Primary hydroxyl groups may lead to lower yields compared to their protected counterparts (e.g., acetates). researchgate.net |
| Amides | Good | Amide functionalities are well-tolerated. researchgate.net |
| Halogens | Good | Halogenated substrates, including those with chloro and bromo groups, are suitable. organic-chemistry.org |
| Ethers | Good | Electron-rich substrates containing methoxy (B1213986) groups react effectively. organic-chemistry.org |
Future investigations will aim to overcome current limitations, such as the azidation of electron-deficient systems or substrates prone to side reactions. The development of new protocols with enhanced functional group compatibility will be crucial for the application of this reagent in complex target-oriented synthesis, including the late-stage functionalization of pharmaceuticals and agrochemicals. rug.nl
Exploration of Novel Reactive Intermediates Generated from this compound
The chemistry of this compound is largely dictated by the reactive intermediates generated upon its activation. While the azide radical (N₃•) is a key intermediate in many photoredox-catalyzed reactions, other reactive species may be involved in different reaction pathways. researchgate.netorganic-chemistry.org
Mechanistic studies, combining experimental techniques with computational calculations, are crucial for elucidating the nature of these intermediates and understanding their reactivity. nih.govnih.gov For example, under Lewis acid catalysis, the reagent might be activated to generate a more electrophilic azide-transfer agent, potentially involving an iodine(III) cation. In thermal reactions, concerted or stepwise pathways could be operative, depending on the substrate and reaction conditions.
Future research will focus on:
Characterizing transient intermediates: Using advanced spectroscopic techniques (e.g., transient absorption spectroscopy) to directly observe and characterize short-lived reactive species.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to map out reaction energy profiles and predict the most likely intermediates and transition states. nih.gov
Harnessing new intermediates: Designing novel reactions that exploit the unique reactivity of hitherto unexplored intermediates generated from this compound.
A deeper mechanistic understanding will not only rationalize existing observations but also pave the way for the discovery of new and unexpected transformations involving this versatile reagent. nih.gov
Development of Sustainable and Green Chemistry Approaches in Azidation utilizing Benziodoxole Reagents
In line with the growing emphasis on sustainable chemistry, future research will increasingly focus on developing greener synthetic methods utilizing this compound. rsc.orgresearchandmarkets.commdpi.com The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, will guide the design of new azidation protocols. rsc.org
Key areas of development include:
Catalytic Reactions: Shifting from stoichiometric to catalytic processes to reduce waste. The use of photoredox and electrochemical methods, as discussed earlier, is a significant step in this direction. researchgate.netorganic-chemistry.org
Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or bio-derived solvents such as cyclopentyl methyl ether (CPME). mdpi.combeilstein-journals.org
Flow Chemistry: Implementing continuous-flow microreactor technology for azidation reactions. beilstein-journals.org Flow chemistry offers several advantages over batch processes, including improved safety (especially when handling potentially explosive azides), better heat and mass transfer, and the potential for automation and scalability. rsc.orgbeilstein-journals.org
One-Pot Reactions: Designing one-pot, multi-component reactions that minimize purification steps and reduce solvent consumption and waste generation. researchgate.net
By integrating these green chemistry principles, the synthetic utility of this compound can be enhanced while minimizing its environmental impact, making it a more attractive tool for both academic and industrial applications. researchandmarkets.comrsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-azido-3,3-dimethyl-1,2-benziodoxole?
- Methodology :
- Step 1 : Dissolve 1-acetoxy-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole (16) in dry CH₂Cl₂ under N₂.
- Step 2 : Add trimethylsilylazide (1.00 equiv) and TMSOTf (0.05 equiv) in an ice bath.
- Step 3 : Stir for 15 min at 0°C, then 1 h at room temperature.
- Step 4 : Evaporate solvent and wash with n-hexane to yield the product as a yellow crystalline solid (96% yield).
- Key Notes : Conduct behind a safety shield due to explosive risks .
Q. What are the common reactions involving the azido group in this compound?
- Reactions :
- Cycloaddition : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole derivatives under mild conditions.
- Substitution : Nucleophiles (amines, thiols) replace the azido group in polar solvents (DMF, acetonitrile).
- Reduction : Triphenylphosphine or LiAlH₄ reduces the azide to an amine.
Q. What safety precautions are critical during handling?
- Risk Mitigation :
- Thermal Stability : Avoid heating above 78°C; DSC/TGA data confirm exothermic decomposition above this threshold .
- Storage : Keep under argon or N₂ at -18°C to prevent degradation.
- Handling : Use blast shields and minimize light exposure during synthesis .
Q. How is this compound characterized spectroscopically?
- Techniques :
- ¹H/¹³C NMR : Peaks at δ 1.50 (s, 6H, CH₃), 7.40–7.56 (m, aromatic H) .
- IR : Azide stretch at ~2055 cm⁻¹; benziodoxole C-O vibrations at 1154–1181 cm⁻¹ .
Advanced Research Questions
Q. How does this reagent compare to Togni reagents in trifluoromethylation?
- Comparative Analysis :
- Selectivity : Unlike 1,2-benziodoxol-3-one derivatives, 3,3-dimethyl substitution minimizes side reactions (e.g., 2-iodobenzoyloxylation) .
- Yield : Superior in azidation vs. Togni I (3,3-dimethyl-1,2-benziodoxole) due to steric and electronic stabilization .
Q. What strategies optimize reaction conditions for azide transfer?
- Optimization Framework :
- Solvent : Polar aprotic solvents (DMF, CH₃CN) enhance nucleophilic substitution.
- Catalyst : Cu(I) (e.g., CuBr) accelerates cycloaddition without azide decomposition.
- Temperature : Maintain ≤40°C to prevent reagent degradation .
Q. How does the compound participate in umpolung strategies for CO₂ fixation?
- Case Study :
- Reaction : Coupling silyl enol ethers with carbamate anions using 1-bromo-3,3-dimethyl-1,2-benziodoxole (13c) as mediator.
- Outcome : Yields α-carbamate-β-ketoesters (27% yield) via electrophilic activation .
Q. What are the challenges in scaling up synthetic protocols?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
